molecular formula C7H16ClNO B2906721 3-(Tert-butoxy)azetidine hydrochloride CAS No. 1384429-32-6

3-(Tert-butoxy)azetidine hydrochloride

Cat. No. B2906721
CAS RN: 1384429-32-6
M. Wt: 165.66
InChI Key: DGCQCDRPWGBFON-UHFFFAOYSA-N
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Description

3-(Tert-butoxy)azetidine hydrochloride is a chemical compound with the CAS Number: 1147530-63-9 . It is a liquid at room temperature and has a molecular weight of 129.2 .


Synthesis Analysis

The synthesis of azetidines, such as 3-(Tert-butoxy)azetidine hydrochloride, can be achieved through various methods. One approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method involves a visible-light-mediated intermolecular aza Paternò–Büchi reaction that utilizes the unique triplet state reactivity of oximes, specifically 2-isoxazoline-3-carboxylates .


Molecular Structure Analysis

The InChI code for 3-(Tert-butoxy)azetidine hydrochloride is 1S/C8H17NO.ClH/c1-8(2,3)10-6-7-4-9-5-7;/h7,9H,4-6H2,1-3H3;1H . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Chemical Reactions Analysis

Azetidines, such as 3-(Tert-butoxy)azetidine hydrochloride, can participate in various chemical reactions. For instance, they can undergo intermolecular [2+2] photocycloadditions, a powerful method for the synthesis of highly strained, four-membered rings .


Physical And Chemical Properties Analysis

3-(Tert-butoxy)azetidine hydrochloride is a liquid at room temperature . More detailed physical and chemical properties were not found in the retrieved data.

Scientific Research Applications

Synthesis of Azetidine-3-carboxylic Acid Derivatives

3-(Tert-butoxy)azetidine hydrochloride serves as a precursor in the synthesis of azetidine-3-carboxylic acid derivatives. These compounds are integral to a number of sphingosine-1-phosphate receptor (S1P) agonists , which are potential treatments for multiple sclerosis . The S1P receptors regulate biological functions such as cell proliferation, migration, and survival, making them attractive targets for inflammatory diseases, autoimmunity, and cancer treatment .

Development of Pharmaceutical Agents

Protected 3-haloazetidines, like 3-(Tert-butoxy)azetidine hydrochloride, are versatile building blocks in medicinal chemistry. They are increasingly prevalent as linking fragments or rigidifying moieties in pharmaceutical agents . The tert-butoxy group offers protection during the synthesis process, which can be removed later to yield the active pharmaceutical ingredient.

Strain-Release Reactions

The compound is used in strain-release reactions of 1-azabicyclo[1.1.0]butane to prepare high-value intermediates. These intermediates are crucial for further chemical transformations, leading to a diversified synthesis of various organic molecules .

Aza Paternò–Büchi Reactions

3-(Tert-butoxy)azetidine hydrochloride can be involved in aza Paternò–Büchi reactions, which are [2 + 2] photocycloaddition reactions between an imine and an alkene component. This method is efficient for synthesizing functionalized azetidines, which are found in numerous natural products and can improve pharmacokinetic properties and metabolic stability in drug molecules .

Mechanism of Action

Target of Action

3-(Tert-butoxy)azetidine hydrochloride is primarily used as a building block in the synthesis of polyamines . Polyamines are organic compounds having two or more primary amino groups. They play a crucial role in cell growth and proliferation, and are involved in a variety of biological processes.

Mode of Action

The compound participates in anionic and cationic ring-opening polymerization to produce polyamines . This process involves the breaking of the azetidine ring, followed by the addition of monomers to form a polymer chain. The resulting polymers have a variety of structures, including branched and linear forms .

Biochemical Pathways

The polymerization of 3-(Tert-butoxy)azetidine hydrochloride affects various biochemical pathways. The resulting polymers have applications in antibacterial and antimicrobial coatings, CO2 adsorption, chelation, materials templating, and non-viral gene transfection .

Result of Action

The polymerization of 3-(Tert-butoxy)azetidine hydrochloride results in the formation of polyamines with various structures . These polymers have numerous applications, such as in the creation of antibacterial and antimicrobial coatings, and in CO2 adsorption .

properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxy]azetidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-7(2,3)9-6-4-8-5-6;/h6,8H,4-5H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGCQCDRPWGBFON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1CNC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1384429-32-6
Record name 3-(tert-butoxy)azetidine hydrochloride
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